3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile is a complex organic compound characterized by the presence of a thiazolidine ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile typically involves multiple steps. One common route includes the cyclization of isatin hydrazones with thioglycolic acid to form the thiazolidine ring . The azetidine ring can be introduced through a nucleophilic substitution reaction involving an appropriate azetidine precursor . The final step involves the coupling of the thiazolidine-azetidine intermediate with benzonitrile under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions . Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity . The azetidine ring may also play a role in binding to receptors or other proteins, modulating their function . These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
- 3-{2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione
Uniqueness
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile is unique due to the presence of both thiazolidine and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c15-5-9-2-1-3-10(4-9)13(19)16-6-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHDVEIWBNKKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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